Cas no 898787-17-2 (3-(1,3-dioxan-2-yl)-1-(4-hexylphenyl)propan-1-one)
3-(1,3-dioxan-2-yl)-1-(4-hexylphenyl)propan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 3-(1,3-dioxan-2-yl)-1-(4-hexylphenyl)propan-1-one
- 3-(1,3-DIOXAN-2-YL)-4'-HEXYLPROPIOPHENONE
- CTK5G6429
- AG-H-66674
- KB-176789
- MFCD02261820
- 898787-17-2
- AKOS016023230
- DTXSID80645978
-
- MDL: MFCD02261820
- Inchi: 1S/C19H28O3/c1-2-3-4-5-7-16-8-10-17(11-9-16)18(20)12-13-19-21-14-6-15-22-19/h8-11,19H,2-7,12-15H2,1H3
- InChI Key: PEMJPIBWMIRGKA-UHFFFAOYSA-N
- SMILES: O1CCCOC1CCC(C1C=CC(=CC=1)CCCCCC)=O
Computed Properties
- Exact Mass: 304.20400
- Monoisotopic Mass: 304.20384475Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 9
- Complexity: 302
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 35.5Ų
Experimental Properties
- PSA: 35.53000
- LogP: 4.53530
3-(1,3-dioxan-2-yl)-1-(4-hexylphenyl)propan-1-one Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(1,3-dioxan-2-yl)-1-(4-hexylphenyl)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 208373-2g |
3-(1,3-Dioxan-2-yl)-4'-hexylpropiophenone |
898787-17-2 | 97% | 2g |
£643.00 | 2022-03-01 | |
| Fluorochem | 208373-5g |
3-(1,3-Dioxan-2-yl)-4'-hexylpropiophenone |
898787-17-2 | 97% | 5g |
£1516.00 | 2022-03-01 | |
| A2B Chem LLC | AH91452-1g |
3-(1,3-Dioxan-2-yl)-4'-hexylpropiophenone |
898787-17-2 | 97% | 1g |
$538.00 | 2024-04-19 | |
| A2B Chem LLC | AH91452-2g |
3-(1,3-Dioxan-2-yl)-4'-hexylpropiophenone |
898787-17-2 | 97% | 2g |
$758.00 | 2024-04-19 | |
| A2B Chem LLC | AH91452-5g |
3-(1,3-Dioxan-2-yl)-4'-hexylpropiophenone |
898787-17-2 | 97% | 5g |
$1725.00 | 2024-04-19 | |
| Ambeed | A279107-1g |
3-(1,3-Dioxan-2-yl)-4'-hexylpropiophenone |
898787-17-2 | 95+% | 1g |
$402.0 | 2025-04-15 | |
| abcr | AB368356-1g |
3-(1,3-Dioxan-2-yl)-4'-hexylpropiophenone, 97%; . |
898787-17-2 | 97% | 1g |
€778.90 | 2025-04-15 | |
| abcr | AB368356-2g |
3-(1,3-Dioxan-2-yl)-4'-hexylpropiophenone, 97%; . |
898787-17-2 | 97% | 2g |
€1093.90 | 2025-04-15 | |
| abcr | AB368356-5g |
3-(1,3-Dioxan-2-yl)-4'-hexylpropiophenone, 97%; . |
898787-17-2 | 97% | 5g |
€2461.60 | 2025-04-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_208373-2g |
3-(1,3-Dioxan-2-yl)-4'-hexylpropiophenone |
898787-17-2 | 97% | 2g |
¥14146.00 | 2025-04-12 |
3-(1,3-dioxan-2-yl)-1-(4-hexylphenyl)propan-1-one Suppliers
3-(1,3-dioxan-2-yl)-1-(4-hexylphenyl)propan-1-one Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 3-(1,3-dioxan-2-yl)-1-(4-hexylphenyl)propan-1-one
Compound CAS No 898787-17-2: 3-(1,3-Dioxan-2-yl)-1-(4-hexylphenyl)propan-1-one
The compound with CAS No 898787-17-2, known as 3-(1,3-dioxan-2-yl)-1-(4-hexylphenyl)propan-1-one, is a fascinating molecule that has garnered attention in the field of organic chemistry due to its unique structure and potential applications. This compound belongs to the class of ketones, specifically aromatic ketones, and its structure incorporates both a dioxane ring and a hexylphenyl group, making it a versatile building block for various chemical reactions.
3-(1,3-Dioxan-2-yl)-1-(4-hexylphenyl)propan-1-one is synthesized through a series of carefully designed reactions that often involve the use of protecting groups and strategic oxidation steps. The presence of the dioxane ring introduces steric hindrance and electronic effects that can influence the reactivity of the molecule in different chemical environments. Recent studies have highlighted its potential as an intermediate in the synthesis of more complex molecules, particularly in drug discovery and materials science.
One of the key features of this compound is its ability to undergo various transformations, such as nucleophilic additions and cross-coupling reactions. For instance, the ketone group can act as an electrophilic site for nucleophiles, enabling the formation of new carbon-carbon bonds. Additionally, the hexylphenyl group imparts lipophilicity to the molecule, which is advantageous in applications where solubility and membrane permeability are critical factors.
Recent advancements in computational chemistry have allowed researchers to model the electronic structure and reactivity of 3-(1,3-dioxan-2-yl)-1-(4-hexylphenyl)propan-1-one with unprecedented accuracy. These studies have provided insights into its potential as a catalyst or a ligand in transition metal-mediated reactions. Furthermore, its thermal stability and resistance to oxidation make it a promising candidate for high-temperature applications.
In terms of biological activity, 3-(1,3-dioxan-2-yl)-1-(4-hexylphenyl)propan-1-one has shown moderate inhibitory effects on certain enzymes, suggesting its potential role in pharmacological research. However, further studies are required to fully understand its bioavailability and toxicity profile.
The synthesis and characterization of 3-(1,3-dioxan-2-yl)-1-(4-hexylphenyl)propan-1-one represent a significant contribution to the field of organic chemistry. Its unique combination of structural features and reactivity make it a valuable tool for researchers exploring new chemical pathways and materials.
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